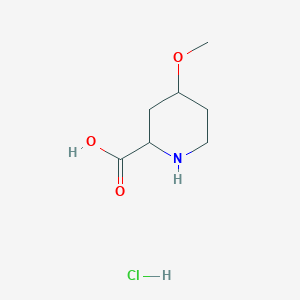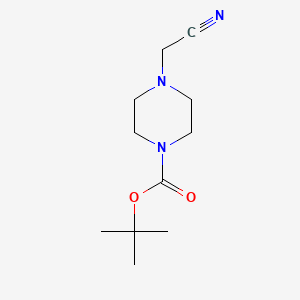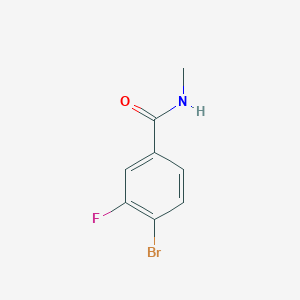
9-(4-溴苯基)-9H-咔唑
概述
描述
Synthesis Analysis
While specific synthesis methods for “9-(4-Bromophenyl)-9H-carbazole” are not available, related compounds have been synthesized through various methods. For instance, the Suzuki–Miyaura reaction has been used to couple aryl/heteroaryl boronic acids with 5-(4-bromophenyl)-4,6-dichloropyrimidine .
科学研究应用
Organic Semiconductor Building Blocks
9-(4-Bromophenyl)-9H-carbazole: is utilized as a building block in the development of organic semiconductors . These materials are essential for creating organic light-emitting diodes (OLEDs), which are used in displays for smartphones, TVs, and monitors. The compound’s ability to transport charge makes it valuable in the semiconductor industry.
Cancer Research
In cancer research, carbazole derivatives are explored for their anticancer properties. They may inhibit the growth of cancer cells and could be used to develop new chemotherapeutic agents with improved selectivity and reduced side effects .
Synthesis of Mixed Bisamide Derivatives
The compound is employed in the synthesis of mixed bisamide derivatives. These derivatives have a range of applications, including the development of new materials with unique properties for industrial use .
安全和危害
属性
IUPAC Name |
9-(4-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDKKRKTDZMKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625205 | |
| Record name | 9-(4-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Bromophenyl)-9H-carbazole | |
CAS RN |
57102-42-8 | |
| Record name | 9-(4-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Bromophenyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the anticancer activity of derivatives based on the 9-(4-Bromophenyl)-9H-carbazole structure?
A1: Research suggests that certain derivatives of 9-(4-Bromophenyl)-9H-carbazole exhibit promising anticancer activity. Specifically, when the molecule is further functionalized with phosphonate or phosphine oxide groups at specific positions, the resulting compounds demonstrate significant cytotoxic effects against A549 human non-small-cell lung carcinoma and MonoMac-6 acute monocytic leukemia cancer cells []. These findings highlight the potential of modifying the 9-(4-Bromophenyl)-9H-carbazole scaffold to develop novel anticancer agents.
Q2: How is the structure of 9-(4-Bromophenyl)-9H-carbazole characterized?
A2: The crystal structure of 9-(4-Bromophenyl)-9H-carbazole has been determined using X-ray diffraction analysis []. The molecule features a planar carbazole moiety with a 4-bromophenyl ring attached to the nitrogen atom. Interestingly, the 4-bromophenyl ring is not coplanar with the carbazole unit but is instead tilted at an angle of 49.87° []. This structural information is crucial for understanding the molecule's potential interactions with biological targets and for designing further derivatives with improved properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

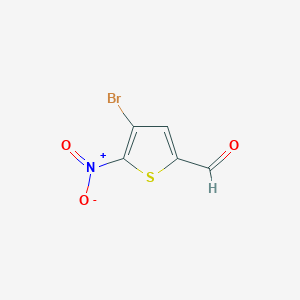
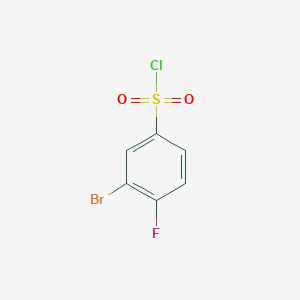
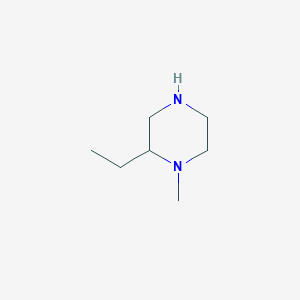
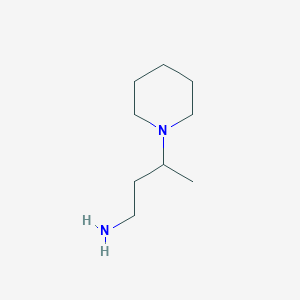

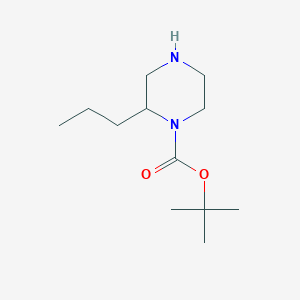
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
